![molecular formula C24H19ClN4O5 B2778782 甲基 4-(2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶[3,2-d]嘧啶-1(2H)-基)乙酰氨基)苯甲酸酯 CAS No. 923192-48-7](/img/no-structure.png)

甲基 4-(2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶[3,2-d]嘧啶-1(2H)-基)乙酰氨基)苯甲酸酯

货号 B2778782

CAS 编号:

923192-48-7

分子量: 478.89

InChI 键: SMWCLRDBNJEJND-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

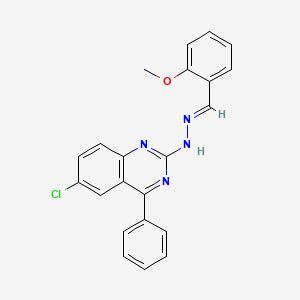

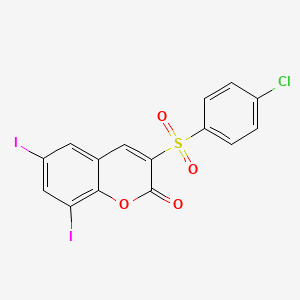

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine. The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to the 4-position of a piperidine . It also contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, related compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported .科学研究应用

- Role of Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl) Benzoate : This compound, despite being photoactive in solution, does not exhibit photo-induced structural reorganization in its crystalline state due to tight packing. However, its absorption bands in the visible region show a separation of about 20 nm, characteristic of o-fluoroazobenzene .

- Methyl Benzoate : Since 2016, studies have demonstrated that methyl benzoate acts as an effective pesticide against various agricultural, stored product, and urban insect pests. It functions as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .

- Role in Indole Synthesis : Methyl benzoate can participate in the Fischer indole synthesis, leading to the formation of indole derivatives. For example, it contributes to the synthesis of tricyclic indoles and azepinoindoles .

Photoactive Materials

Pesticide and Insect Control

Indole Derivatives Synthesis

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form 4-chlorobenzyl ethyl acetoacetate, which is then reacted with urea to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate. This intermediate is then reacted with methyl 4-aminobenzoate and acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl acetoacetate", "urea", "methyl 4-aminobenzoate", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base catalyst to form 4-chlorobenzyl ethyl acetoacetate.", "Step 2: React 4-chlorobenzyl ethyl acetoacetate with urea in the presence of a base catalyst to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate.", "Step 3: React 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate with methyl 4-aminobenzoate and acetic anhydride in the presence of a base catalyst to form methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

CAS 编号 |

923192-48-7 |

产品名称 |

methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |

分子式 |

C24H19ClN4O5 |

分子量 |

478.89 |

IUPAC 名称 |

methyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H19ClN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30) |

InChI 键 |

SMWCLRDBNJEJND-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)

![5-((4-Benzylpiperazin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2778700.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2778704.png)

![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B2778705.png)

![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)

![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)